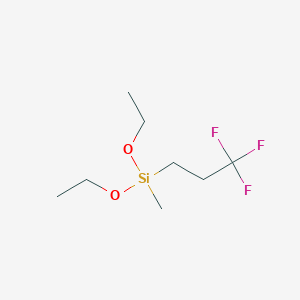

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C9H19F3O2Si. It is a colorless to yellowish liquid that is used in various industrial and scientific applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethoxy(methyl)(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropylmethyldimethoxysilane with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure purity and yield. The process includes distillation and purification steps to remove any impurities and obtain a high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Forms siloxane bonds through the elimination of ethanol.

Substitution: Can undergo nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Requires acidic or basic catalysts to promote the reaction.

Substitution: Involves nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane polymers.

Substitution: Yields substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is utilized in various scientific research fields, including:

Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.

Biology: Employed in the modification of surfaces for biological assays.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mécanisme D'action

The mechanism of action of diethoxy(methyl)(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The compound’s silicon atom can form stable siloxane bonds, which contribute to its effectiveness in surface modification and polymerization reactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it suitable for applications requiring water repellency .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

- Trimethoxy(3,3,3-trifluoropropyl)silane

- Trichloro(3,3,3-trifluoropropyl)silane

Uniqueness

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is unique due to its specific combination of ethoxy groups and a trifluoropropyl group. This combination provides a balance of reactivity and hydrophobicity, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and specific reactivity patterns .

Activité Biologique

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with unique properties that have garnered interest for various applications in chemistry and biology. This article explores its biological activity, including biochemical interactions, mechanisms of action, and potential applications in research and industry.

- Molecular Formula : C8H17F3O2Si

- Molecular Weight : 230.3 g/mol

- CAS Number : 86876-45-1

This compound interacts with biological molecules through several mechanisms:

- Covalent Bond Formation : It can form covalent bonds with hydroxyl groups on proteins and enzymes, leading to structural modifications that affect their function.

- Enzymatic Activity Modulation : The compound can either inhibit or activate enzymatic activity depending on the target enzyme. This modulation can influence cellular processes such as metabolism and signaling pathways .

- Gene Expression Regulation : By binding to DNA or interacting with transcription factors, this compound may alter gene expression profiles, impacting various cellular functions.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Metabolism : It is metabolized by cytochrome P450 enzymes, producing reactive intermediates that can interact with cellular macromolecules. These interactions may lead to changes in metabolic flux and the levels of various metabolites.

- Cell Signaling : this compound can influence key signaling pathways by altering the phosphorylation status of signaling proteins.

Cellular Effects

Research indicates diverse cellular effects from exposure to this compound:

- Cell Viability and Proliferation : At low doses, it may have minimal effects on cell viability; however, higher doses can induce oxidative stress and apoptosis. Threshold effects have been noted where specific dosage levels lead to significant adverse outcomes.

- Transport and Distribution : The compound's transport within cells involves interactions with transporters and binding proteins, affecting its accumulation in tissues based on affinity for specific biomolecules.

Research Applications

This compound has potential applications in various fields:

- Biological Assays : It is utilized for modifying surfaces in biological assays to enhance compatibility and performance .

- Drug Delivery Systems : Research is ongoing into its use as a component in drug delivery systems due to its ability to form stable bonds with other materials .

- Medical Devices : Its properties make it suitable for incorporation into medical devices where biocompatibility is crucial .

Case Studies

-

Modification of Amino Acids :

A study demonstrated the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane in the amidation of α-amino acids without conventional protection methods. This highlights the compound's versatility in biochemical reactions while maintaining high yields without racemization . -

Surface Chemistry Applications :

Research has shown that organosilicon compounds like this compound are effective coupling agents in creating durable bonds between organic and inorganic materials. This property is crucial for enhancing the performance of composite materials used in various industries .

Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C8H17F3O2Si |

| Molecular Weight | 230.3 g/mol |

| Mechanism of Action | Covalent bonding with biomolecules |

| Cellular Effects | Modulation of cell viability and apoptosis |

| Research Applications | Biological assays, drug delivery systems |

Propriétés

IUPAC Name |

diethoxy-methyl-(3,3,3-trifluoropropyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3O2Si/c1-4-12-14(3,13-5-2)7-6-8(9,10)11/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYNTADJZPKUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCC(F)(F)F)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554180 |

Source

|

| Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118162-95-1 |

Source

|

| Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.